4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol
Description
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-10-6-4-9(5-7-10)12-14-13-11-3-1-2-8-15(11)12/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDIQUOFZQEJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Components
The synthesis of 4-(Triazolo[4,3-a]pyridin-3-yl)phenol (referred to as 7dc in the literature) begins with the condensation of 2-hydrazinopyridine (5) and 4-hydroxybenzaldehyde (6) in acetonitrile (MeCN). This step forms a hydrazone intermediate, which undergoes subsequent electrochemical cyclization. The reaction mixture includes tetrabutylammonium tetrafluoroborate (nBu4NBF₄) as a supporting electrolyte, facilitating charge transfer during electrolysis. The use of MeCN as a solvent ensures optimal solubility of both organic reactants and ionic species, while its low viscosity promotes efficient mass transfer at the electrode surfaces.
Detailed Synthetic Procedure
The procedure comprises two distinct phases:
- Condensation : Equimolar quantities of 2-hydrazinopyridine (0.6 mmol) and 4-hydroxybenzaldehyde (0.5 mmol) are stirred in MeCN (5 mL) at room temperature until thin-layer chromatography (TLC) confirms complete imine formation.
- Electrolysis : The mixture is supplemented with nBu4NBF₄ (0.5 mmol), MeCN (4 mL), and water (1 mL), then transferred to an undivided cell equipped with a graphite anode (ϕ 6 mm) and platinum cathode (10 × 10 × 0.2 mm). Electrolysis proceeds at a constant current of 10 mA (current density ≈ 1.67 mA/cm²) and 70°C for 4 hours, corresponding to a total charge transfer of 2.98 Faraday.
Post-reaction workup involves MeCN recovery via rotary evaporation, aqueous extraction with dichloromethane (3 × 10 mL), and purification by silica gel chromatography using ethyl acetate/hexane gradients. The final product is isolated as a white solid with a melting point consistent with triazolopyridine derivatives.
Table 1: Synthesis Parameters for 4-(Triazolo[4,3-a]pyridin-3-yl)phenol
Optimization of Reaction Parameters
Solvent and Electrolyte Selection
The choice of MeCN as the primary solvent is critical due to its ability to dissolve both polar (nBu4NBF₄) and nonpolar (hydrazone intermediate) components. A 4:1 MeCN/water ratio enhances ionic conductivity without precipitating reactants. nBu4NBF₄ outperforms other electrolytes (e.g., NaClO₄) by minimizing side reactions during oxidation, as evidenced by reduced tar formation in control experiments.
Temperature and Current Optimization
Elevated temperature (70°C) accelerates cyclization kinetics while preventing electrode passivation. Current densities above 2 mA/cm² induce overoxidation, decreasing yields, whereas values below 1 mA/cm² prolong reaction times unnecessarily. The 10 mA constant current represents a balance between reaction rate and selectivity.
Scalability and Industrial Considerations
Gram-Scale Synthesis
Scaling the reaction to 200 mL undivided cells (12 mmol scale) retains the 62% yield observed in small batches, confirming process robustness. The use of cost-effective graphite anodes instead of noble metals (e.g., platinum) reduces operational costs without compromising efficiency.
Solvent and Reagent Recovery
MeCN recovery via rotary evaporation achieves >90% solvent reuse, minimizing waste generation. nBu4NBF₄ is reclaimed through aqueous recrystallization, maintaining ionic purity across multiple cycles. These practices align with green chemistry principles, reducing the environmental footprint of large-scale production.
Mechanistic Elucidation
Proposed Reaction Mechanism
Electrochemical oxidation of the hydrazone intermediate generates a nitrogen-centered radical at the pyridine-hydrazine junction. Cyclization occurs via intramolecular attack of the radical on the adjacent carbon, forming the triazolo ring. A second oxidation step aromatizes the system, yielding the final heterocycle.
Role of Electrolysis
Constant-current electrolysis ensures controlled generation of reactive intermediates, avoiding runaway oxidation. The platinum cathode facilitates proton reduction, maintaining charge balance without generating gaseous hydrogen that could disturb the reaction medium.
Analytical and Characterization Data
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) analysis reveals characteristic peaks:
Purity and Yield Analysis
High-performance liquid chromatography (HPLC) shows >98% purity post-column chromatography. The 62% isolated yield reflects losses during extraction rather than incomplete reaction, as evidenced by near-quantitative conversion in TLC.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyridines, and various substituted phenol derivatives .
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which are crucial for cell signaling and proliferation.
Pathways Involved: It interferes with signaling pathways like the c-Met/VEGFR-2 pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant anticancer and antibacterial properties.
[1,2,4]Triazolo[4,3-a]pyrimidine: Used in the synthesis of various bioactive molecules.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is unique due to its specific structural features, which confer distinct biological activities. Its phenol group enhances its ability to interact with biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a triazole ring fused to a pyridine ring, with a phenolic group that contributes to its biochemical properties. Research has indicated that this compound exhibits significant potential in various therapeutic areas, including cancer treatment and immunotherapy.
- Molecular Formula : C13H10N4O
- Molecular Weight : 238.25 g/mol
- CAS Number : 1401319-10-5
The biological activity of this compound primarily involves its interaction with enzymes and proteins in cellular pathways. The compound has been shown to:
- Inhibit specific enzymes related to cancer progression.
- Modulate gene expression linked to apoptosis and cell proliferation.
- Interact with immune checkpoint proteins such as PD-1/PD-L1, enhancing immune responses against tumors.
Anticancer Activity
Recent studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For instance:
- In vitro Studies : The compound exhibited antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were recorded at approximately 50 µM and 45 µM, respectively .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 50 | Induction of apoptosis via caspase activation |
| A549 | 45 | Inhibition of cell cycle progression |
Immunomodulatory Effects
The compound has also been identified as a potent inhibitor of the PD-1/PD-L1 interaction, which is crucial for immune evasion in tumors. A notable study indicated that it could increase interferon-gamma production in T cells co-cultured with tumor cells expressing PD-L1, suggesting its potential as an immunotherapeutic agent .
Case Study 1: Breast Cancer Treatment
In a controlled laboratory setting, this compound was administered to MCF-7 cells. The results showed:
- Increased apoptosis rates compared to untreated controls.
- Enhanced expression of pro-apoptotic markers such as Bax and p53.
Case Study 2: Antiviral Properties
In addition to its anticancer effects, preliminary studies suggest that the compound may exhibit antiviral properties. It was tested against viral strains in vitro and demonstrated moderate inhibitory activity against influenza virus replication.
Q & A
Q. What synthetic routes are commonly employed for preparing 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol?
The compound is typically synthesized via oxidative cyclization of hydrazine intermediates or catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates. For example:
- Oxidative ring closure using sodium hypochlorite (NaOCl) in ethanol at room temperature yields triazolopyridines in ~73% isolated yield .
- Catalyst-free cyclization with chloroethynylphosphonates and hydrazinylpyridines forms fused triazolo-heterocycles under mild conditions (e.g., acetonitrile at 60°C) .
Key parameters : Solvent choice (ethanol for green chemistry), oxidant (NaOCl vs. hazardous Cr(VI) alternatives), and reaction time (3–50 hours depending on substituents) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR verify regiochemistry and substituent effects (e.g., methylene group doublets at δ 3.75–4.19 ppm with ²JHP = 20 Hz) .
- X-ray crystallography : Resolves structural ambiguities, such as isomerism in Dimroth rearrangements .
- High-resolution mass spectrometry (HRMS) and IR spectroscopy : Confirm molecular weight and functional groups .
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Ethanol minimizes toxicity, while acetonitrile facilitates cyclization at higher temperatures .
- Temperature control : Room temperature for NaOCl-mediated reactions vs. reflux for nitro-substituted intermediates .
- Purification : Extract with dichloromethane/water, followed by alumina plug filtration or silica gel chromatography .
Q. What purification strategies are effective for isolating this compound?
- Liquid-liquid extraction : Separates polar byproducts using solvents like ethyl acetate and water .
- Chromatography : Silica gel or alumina columns resolve regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine) .
- Crystallization : Obtains high-purity solids from ethanol or acetonitrile .
Advanced Research Questions
Q. How can contradictory data in cyclization pathways be resolved?
Contradictions often arise from isomer formation (e.g., Dimroth rearrangements in nitro-substituted derivatives). Methodological approaches include:
- Kinetic vs. thermodynamic control : Heating promotes rearrangement of [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines .
- ³¹P NMR monitoring : Tracks phosphonate group migration during cyclization .
- Computational modeling : Predicts energy barriers for competing pathways .
Q. How should structure-activity relationship (SAR) studies be designed for this scaffold?
- Substituent variation : Compare bioactivity of derivatives with methoxy, trifluoromethyl, or phosphonate groups (e.g., enhanced kinase inhibition with trifluoromethyl ).
- Pharmacophore mapping : Use X-ray data to correlate triazole-pyridine geometry with target binding (e.g., Pim-1 kinase inhibition ).
| Substituent | Biological Activity | Reference |
|---|---|---|
| 6-Trifluoromethyl | Antitumor (IC₅₀ < 1 µM) | |
| Phosphonate | Antiviral, herbicidal | |
| 4-Phenol | Antibacterial, chemosensor |
Q. What mechanistic insights exist for triazolopyridine reactivity?
- Cyclization pathways : 5-exo-dig cyclization proceeds via nucleophilic attack of hydrazine on chloroethynylphosphonates, followed by proton transfer .
- Oxidative ring closure : NaOCl oxidizes hydrazine intermediates to form aromatic triazole rings .
- Rearrangements : Electron-deficient substituents (e.g., NO₂) induce Dimroth-type rearrangements via ring-opening/closure .
Q. How is this compound applied in biological systems?
- Kinase inhibition : Derivatives like 3-(4-phenylpiperidine)triazolopyridines show nanomolar IC₅₀ against Pim-1 kinase .
- Antimicrobial activity : Phenolic derivatives (e.g., 4-hydroxyphenyl) disrupt bacterial membranes .
- Chemosensors : Triazole-pyridine hybrids detect metal ions via fluorescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
